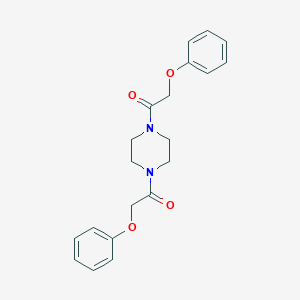![molecular formula C16H10S B185702 Phenanthro[1,2-b]thiophene CAS No. 58426-99-6](/img/structure/B185702.png)
Phenanthro[1,2-b]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenanthro[1,2-b]thiophene is an organic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound belongs to the family of heterocyclic compounds and is widely used in the field of organic electronics, optoelectronics, and materials science.
Mécanisme D'action
The mechanism of action of Phenanthro[1,2-b]thiophene is not fully understood. However, it is believed that this compound acts as a hole-transport material in organic electronic devices, facilitating the movement of positive charges through the device. Phenanthro[1,2-b]thiophene has also been shown to exhibit fluorescence properties, which make it useful in the development of fluorescent probes and sensors.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of Phenanthro[1,2-b]thiophene. However, some studies have shown that this compound exhibits low toxicity and does not cause significant harm to human cells. Further research is needed to fully understand the potential effects of Phenanthro[1,2-b]thiophene on human health.
Avantages Et Limitations Des Expériences En Laboratoire
Phenanthro[1,2-b]thiophene has several advantages for use in lab experiments. This compound is easy to synthesize, exhibits good solubility in common organic solvents, and has excellent charge transport properties. However, Phenanthro[1,2-b]thiophene also has some limitations, including its relatively high cost and limited availability.
Orientations Futures
There are several future directions for research on Phenanthro[1,2-b]thiophene. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the exploration of new applications for Phenanthro[1,2-b]thiophene in the field of organic electronics and optoelectronics. Additionally, further research is needed to fully understand the mechanism of action of Phenanthro[1,2-b]thiophene and its potential effects on human health.
Méthodes De Synthèse
Phenanthro[1,2-b]thiophene can be synthesized using various methods, including the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction, the Sonogashira coupling reaction, and the Stille coupling reaction. Among these methods, the Suzuki-Miyaura cross-coupling reaction is the most commonly used method for the synthesis of Phenanthro[1,2-b]thiophene. This method involves the reaction of 2-bromothiophene with phenanthreneboronic acid in the presence of a palladium catalyst and a base.
Applications De Recherche Scientifique
Phenanthro[1,2-b]thiophene has been extensively studied for its potential applications in the field of organic electronics and optoelectronics. This compound exhibits excellent charge transport properties, high thermal stability, and good solubility in common organic solvents, making it an ideal candidate for the fabrication of organic electronic devices, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Phenanthro[1,2-b]thiophene has also been used as a building block for the synthesis of conjugated polymers, which have found applications in the development of solar cells and sensors.
Propriétés
Numéro CAS |
58426-99-6 |
|---|---|
Nom du produit |
Phenanthro[1,2-b]thiophene |
Formule moléculaire |
C16H10S |
Poids moléculaire |
234.3 g/mol |
Nom IUPAC |
naphtho[1,2-g][1]benzothiole |
InChI |
InChI=1S/C16H10S/c1-2-4-13-11(3-1)5-8-15-14(13)7-6-12-9-10-17-16(12)15/h1-10H |
Clé InChI |
FYSWUOGCANSBCW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3SC=C4 |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3SC=C4 |
Autres numéros CAS |
58426-99-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dione](/img/structure/B185621.png)









![N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide](/img/structure/B185636.png)


